![molecular formula C8H16O B041564 2-Ethylhex-5-en-1-ol CAS No. 270594-13-3](/img/structure/B41564.png)
2-Ethylhex-5-en-1-ol
Overview
Description
2-Ethylhex-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the fifth carbon atom. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
The primary target of 2-Ethylhex-5-en-1-ol is lipase, an enzyme that catalyzes the hydrolysis of fats . Lipase plays a crucial role in the digestion, transport, and processing of dietary lipids in most living organisms .
Mode of Action
This compound interacts with lipase through a process called transesterification . In this process, both the ® and (S) enantiomers of this compound are prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . This interaction results in changes in the enantioselectivity and reaction rate, which are influenced by various experimental conditions .
Pharmacokinetics
The lipase-catalyzed transesterification process suggests that the compound may be metabolized in the body through enzymatic reactions . The impact of these properties on the bioavailability of this compound would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the enantioselectivity and reaction rate of lipase-catalyzed reactions . The compound’s interaction with lipase results in the production of both enantiomers of this compound in good yields .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the enantioselectivity and reaction rate of the lipase-catalyzed transesterification process .
Biochemical Analysis
Biochemical Properties
2-Ethylhex-5-en-1-ol has been prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . The enantioselectivity of the lipase is greatly enhanced by the presence of a terminal double bond . This suggests that this compound may interact with enzymes such as lipases in biochemical reactions.
Cellular Effects
It is known that this compound is used in the synthesis of phthalates, which are known endocrine disrupters . Endocrine disrupters can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The lipase-catalyzed transacetylation process suggests that this compound may interact with enzymes and other biomolecules in a way that influences their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the lipase-catalyzed transesterification of racemic alcohols with vinyl acetate. This method allows for the preparation of both ® and (S) enantiomers of this compound in good yields and high enantiomeric excess . The reaction conditions typically involve the use of lipase PSL or PLF, solvents like dichloromethane, and temperatures ranging from 30°C to -30°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar enzymatic processes. The optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form 2-Ethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethylhex-5-enal or 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Plasticizers
2-Ethylhex-5-en-1-ol is notably used in the synthesis of plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM). These plasticizers are essential in enhancing the flexibility and durability of polyvinyl chloride (PVC) products.
Plasticizer | Chemical Structure | Application |
---|---|---|
Di(2-ethylhexyl) phthalate | C24H38O4 | Used in PVC for flooring and medical devices. |
Tris(2-ethylhexyl) trimellitate | C27H42O6 | Employed in high-performance applications requiring low volatility. |
Solvents
Due to its low volatility, this compound serves as an effective solvent in various industrial processes, particularly in coatings and adhesives. Its solvent properties help improve the application characteristics of products used in construction and automotive industries .
Chemical Intermediates
The compound is utilized as an intermediate in the synthesis of other chemicals. For instance, it can react with epichlorohydrin to produce 2-Ethylhexyl glycidyl ether, which is used as a reactive diluent in epoxy resins .
Health and Safety Assessments
Research indicates that this compound exhibits low toxicity levels when evaluated for genotoxicity and reproductive toxicity. Studies have shown that it does not significantly affect mammalian cell structures or induce chromosomal aberrations . However, long-term exposure assessments are still necessary to fully understand its safety profile.
Case Study 1: Plasticizer Efficacy
A study conducted on the performance of DEHP derived from this compound demonstrated enhanced flexibility and lower freezing points when incorporated into PVC formulations. This study highlighted the importance of branching in alcohols for improving product performance under varying temperature conditions .
Case Study 2: Solvent Utilization
In a comparative analysis of solvents used in automotive coatings, this compound was found to outperform traditional solvents due to its ability to reduce viscosity while maintaining a stable application environment. This led to improved drying times and finish quality .
Comparison with Similar Compounds
2-Ethylhexan-1-ol: A saturated analog of 2-Ethylhex-5-en-1-ol, lacking the double bond.
2-Hexen-1-ol: A similar compound with a different alkyl chain structure.
Uniqueness: this compound is unique due to the presence of both a primary alcohol group and a double bond. This combination of functional groups provides distinct chemical reactivity and makes it valuable in various applications.
Biological Activity
2-Ethylhex-5-en-1-ol is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for health and industry.
This compound has the molecular formula C₈H₁₄O and a molecular weight of 128.21 g/mol. Its structure features a terminal double bond, which plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O |
Molecular Weight | 128.21 g/mol |
XLogP3-AA | 2.2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 5 |
Target of Action
The primary target of this compound is lipase , an enzyme responsible for the hydrolysis of fats. The compound interacts with lipase through a process known as transesterification , which alters the enzyme's activity and specificity.
Mode of Action
The interaction with lipase leads to changes in the enantioselectivity and reaction rates of lipase-catalyzed reactions. This characteristic is particularly valuable in asymmetric synthesis, where obtaining pure enantiomers is crucial for pharmaceutical applications.
Synthesis and Derivatives
This compound can be synthesized via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate, yielding high enantiomeric excess. The oxidation of this compound can produce several derivatives, including:
- 2-Ethylhex-5-enal
- 2-Ethylhexanoic acid
These derivatives exhibit distinct biological activities, impacting their potential applications in medicine and industry.
Cellular Effects
Research indicates that this compound is involved in the synthesis of phthalates, which are recognized as endocrine disruptors. The compound's metabolites have shown varying degrees of hormonal activity, with implications for human health concerning exposure levels .
Hormonal Activity
A comparative study on di-(2-ethylhexyl)phthalate (DEHP) revealed that its metabolites derived from this compound exhibited weaker hormonal activities than DEHP itself. However, significant effects on thyroid hormones were noted, raising concerns about potential carcinogenicity .
Cytotoxicity Studies
Further investigations into the cytotoxicity of metabolites such as 5-OH-MEHT demonstrated that these compounds could influence cell proliferation at low concentrations. For instance:
- 5-OH-MEHT showed significant activity at concentrations as low as .
This highlights the need for careful assessment of exposure levels in environmental and health contexts .
Applications in Scientific Research
This compound has various applications:
Properties
IUPAC Name |
2-ethylhex-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWHSIXVYWAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the enzymatic resolution of 2-ethylhex-5-en-1-ol particularly interesting?
A: The research highlights the impact of structural features on the enantioselectivity of lipase enzymes. Specifically, the presence of the terminal double bond in this compound significantly enhances the ability of lipase PS to distinguish between its enantiomers compared to its saturated counterpart, 2-ethylhexan-1-ol. [] This finding is significant because obtaining enantiomerically pure compounds is crucial in fields like pharmaceuticals and asymmetric synthesis.
Q2: How does temperature impact the enzymatic resolution of this compound?
A: The study demonstrates that lowering the reaction temperature to -30°C leads to increased enantioselectivity of lipase PS without compromising its catalytic activity. [] This is a valuable finding as it allows for the production of both (R)-(-) and (S)-(+) enantiomers of this compound with high enantiomeric excess, expanding its potential applications.
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